3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-6-amine
Description
Chemical Structure and Key Features The compound 3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-6-amine (CAS: 1431719-90-2) is a pyrazolo[4,3-c]pyridine derivative with a trityl (triphenylmethyl) group at position 1, a 2-methylpyridinyl substituent at position 3, and an amine at position 6 . Its molecular formula is C₃₀H₂₅N₅ (molecular weight: 455.55 g/mol). This structural combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring aromatic and hydrophobic interactions.
Properties
IUPAC Name |
3-(2-methylpyridin-4-yl)-1-tritylpyrazolo[4,3-c]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5/c1-22-19-23(17-18-33-22)30-27-21-34-29(32)20-28(27)36(35-30)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3,(H2,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHNYCLQLCMZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NN(C3=CC(=NC=C32)N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138473 | |
| Record name | 3-(2-Methyl-4-pyridinyl)-1-(triphenylmethyl)-1H-pyrazolo[4,3-c]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431719-90-2 | |
| Record name | 3-(2-Methyl-4-pyridinyl)-1-(triphenylmethyl)-1H-pyrazolo[4,3-c]pyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431719-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methyl-4-pyridinyl)-1-(triphenylmethyl)-1H-pyrazolo[4,3-c]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-6-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and antiviral activities, along with its mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C31H25N5, with a molecular weight of 467.58 g/mol. The compound features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities including antitumor effects.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazines showed stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro. These compounds induced apoptosis via caspase activation and inhibited NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspases |
| 3b | MDA-MB-231 | 0.5 | Autophagy induction |
The study indicated that the most active compound increased the formation of autophagosomes and inhibited mTOR signaling pathways, suggesting a dual mechanism involving both apoptosis and autophagy .
Antiviral Activity
In addition to anticancer properties, some pyrazolo derivatives have shown antiviral activity. For example, compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibited anti-Zika virus (ZIKV) activity with EC50 values indicating effective viral suppression . The relationship between structure and activity suggests that modifications on the pyrazole ring can enhance antiviral efficacy while minimizing cytotoxicity.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Activation of caspases (caspase 3/7, 8, and 9) is crucial for the apoptotic process triggered by this compound.
- Autophagy : The compound promotes autophagic processes via increased beclin-1 expression and mTOR inhibition.
- NF-kB Pathway Modulation : Inhibition of NF-kB contributes to reduced cell survival in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo derivatives against cancer cell lines. The results indicated that structural modifications significantly influenced their bioactivity profiles. For example, the introduction of electron-withdrawing groups enhanced the anticancer effects while maintaining selectivity over normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrazolo[4,3-c]pyridine Derivatives
Compounds sharing the pyrazolo[4,3-c]pyridine core but differing in substituents include:
Key Observations :
- Fluorine and trifluoromethyl groups in analogs enhance metabolic stability and electron-withdrawing effects, which may improve pharmacokinetics but increase toxicity risks .
Heterocyclic Core Modifications
Compounds with related heterocyclic cores but divergent scaffolds:
Key Observations :
- Fused systems (e.g., coumarin-pyrazolo[3,4-b]pyridine in ) exhibit fluorescence and multi-target activity but face synthetic complexity and solubility challenges .
Q & A
Q. What synthetic methodologies are commonly employed to prepare the pyrazolo[4,3-c]pyridine core in this compound?
The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing substituted pyrazole amines (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) with activated acrylates (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene with trifluoroacetic acid (TFA) as a catalyst generates the fused pyridine ring . Key steps include optimizing molar ratios (1:1) and reaction time (e.g., 4–6 hours under reflux). Post-synthesis, purification via preparative HPLC (water:ACN gradients with 1% TFA) is critical for isolating high-purity intermediates .
Q. How is structural confirmation achieved for intermediates and the final compound?
Multinuclear NMR (¹H, ¹³C) is essential for confirming regiochemistry and substitution patterns. For example, in pyrazolo[3,4-b]pyridines, characteristic shifts for pyridine protons appear at δ 8.2–8.5 ppm, while pyrazole NH signals are observed near δ 10.5 ppm . Mass spectrometry (APCI or ESI) validates molecular weight, as seen in a related compound (m/z = 446.3 [M+H]⁺) . IR spectroscopy further confirms functional groups (e.g., amine stretches at ~3400 cm⁻¹).
Advanced Research Questions
Q. What strategies improve reaction yields during trityl group introduction?
The trityl (triphenylmethyl) group is introduced via nucleophilic substitution or SNAr reactions. Key factors include:
- Solvent choice : Dichloromethane (DCM) or toluene with TFA catalysis enhances electrophilicity of the pyridine N-atom .
- Protecting group compatibility : Ensure competing reactive sites (e.g., amine groups) are temporarily protected (e.g., benzyloxy groups in 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine) to avoid side reactions .
- Purification : Use NaHCO3 partitioning to remove acidic byproducts and improve isolated yields (e.g., 40.68% yield reported in a similar synthesis) .
Q. How can solubility challenges during purification be addressed?
Pyrazolo-pyridine derivatives often exhibit poor aqueous solubility. Strategies include:
- Salt formation : Converting free amines to hydrochloride salts improves solubility in polar solvents .
- Co-solvent systems : TFA:DCM (2:1) mixtures enhance dissolution during HPLC purification .
- Derivatization : Introducing polar substituents (e.g., morpholinomethyl groups) increases hydrophilicity, as seen in LY2784544 analogs .
Q. What analytical approaches resolve contradictions in reported spectroscopic data?
Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example:
- Tautomer verification : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations in pyrazolo-pyridines .
- Deuterated solvents : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- Cross-validation : Align data with structurally similar compounds (e.g., 1H-pyrazolo[4,3-c]pyridin-6-amine, CAS 1206976-02-4) .
Data-Driven Insights
Critical Analysis of Evidence
- and provide complementary insights into cyclocondensation and purification but differ in solvent systems (toluene vs. DCM). Researchers must optimize based on substituent reactivity.
- The trityl group’s steric bulk () may necessitate longer reaction times compared to smaller protecting groups (e.g., benzyloxy).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
